Cas no 35019-66-0 ((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine)

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a chiral amine derivative featuring a 1,3-dioxane ring with a phenyl substituent at the 4-position and an amine group at the 5-position. Its stereochemistry, defined by the (4S,5S) configuration, makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The rigid dioxane ring enhances stereochemical stability, while the amine functionality allows for further derivatization. This compound is often employed in enantioselective reactions, such as nucleophilic additions or catalytic reductions, due to its ability to induce chirality in target molecules. Its high purity and well-defined structure ensure reproducibility in synthetic applications.
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine structure
35019-66-0 structure
Product Name:(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
CAS No:35019-66-0
MF:C12H17NO2
MW:207.268883466721
CID:322299
PubChem ID:7061833
Update Time:2025-06-15

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Chemical and Physical Properties

Names and Identifiers

    • (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
    • 1,3-Dioxan-5-amine,2,2-dimethyl-4-phenyl-, (4S,5S)-
    • 3a-Hydroxyspartein
    • NS00054870
    • (1s,2s)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane
    • AKOS015891437
    • CS-0138563
    • 4508-82-1
    • 1,3-Dioxan-5-amine, 2,2-dimethyl-4-phenyl-, (4S-cis)-
    • STR01530
    • SCHEMBL4852895
    • 35019-66-0
    • (4S,5S)-(+)-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane
    • 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine #
    • EINECS 252-319-1
    • E81731
    • STL570267
    • Inchi: 1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m0/s1
    • InChI Key: ILNGCJMEDIBPTL-QWRGUYRKSA-N
    • SMILES: O1C(C)(C)OC[C@@H]([C@@H]1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 207.12600
  • Monoisotopic Mass: 207.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5A^2
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.043
  • Boiling Point: 303.1°Cat760mmHg
  • Flash Point: 149.5°C
  • Refractive Index: 1.505
  • PSA: 44.48000
  • LogP: 2.53820

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine Pricemore >>

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Additional information on (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Introduction to (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine (CAS No. 35019-66-0)

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 35019-66-0, is a member of the dioxaneamine class, characterized by its unique structural framework and stereochemical configuration. The presence of two stereocenters at the 4th and 5th positions, specifically configured as (4S,5S), imparts a high degree of molecular complexity and specificity, making it a subject of intense interest for researchers exploring novel pharmacophores.

The structural motif of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine consists of a dioxane ring system substituted with an amine group at the 5th position and a phenyl group at the 4th position. The dioxane ring itself is a versatile scaffold that has been widely utilized in medicinal chemistry due to its ability to mimic the conformational flexibility of natural products such as sugars and nucleosides. The incorporation of a methyl group at the 2nd position further enhances the steric environment around the stereocenters, influencing both the electronic properties and potential biological activities of the molecule.

In recent years, there has been a surge in research focused on dioxaneamine derivatives due to their demonstrated potential in modulating various biological pathways. The stereochemistry of these compounds plays a crucial role in determining their interaction with biological targets. Specifically, the (4S,5S) configuration of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine has been shown to confer enhanced binding affinity and selectivity in several pharmacological assays. This stereochemical specificity is particularly relevant in the context of drug design, where precise control over molecular conformation can lead to improved therapeutic outcomes.

The synthesis of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine presents significant challenges due to the need for precise stereocontrol during ring formation and functionalization. Advanced synthetic methodologies have been employed to achieve this complex molecule with high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted constructions have been pivotal in establishing the desired stereochemical configuration. These synthetic advances not only highlight the ingenuity of modern organic chemistry but also underscore the importance of (CAS No. 35019-66-0) as a building block for more complex drug candidates.

The pharmacological profile of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine has been extensively evaluated in preclinical studies. Initial investigations have revealed promising activity against several targets relevant to human health conditions such as inflammation and neurodegeneration. The amine functionality at the 5th position serves as a key pharmacophoric element that interacts with biological receptors or enzymes through hydrogen bonding and other non-covalent interactions. The phenyl group at the 4th position further contributes to modulating electronic properties and enhancing solubility profiles.

One particularly intriguing aspect of this compound is its potential application in modulating enzyme activity through allosteric inhibition or substrate mimicry. The dioxane ring system provides a rigid yet flexible scaffold that can be engineered to fit into specific binding pockets within target enzymes. Recent studies have demonstrated that derivatives of this class exhibit inhibitory effects on enzymes involved in metabolic pathways implicated in diseases such as diabetes and obesity. This aligns with broader trends in drug discovery where targeting metabolic dysregulation is emerging as a viable therapeutic strategy.

The role of stereochemistry in determining biological activity cannot be overstated. In cases where enantiomers exhibit markedly different pharmacological responses, achieving enantiopure forms becomes imperative for successful drug development. The synthesis and characterization of (CAS No. 35019-66-0) have set precedents for achieving high enantiomeric purity through innovative synthetic routes and analytical techniques such as chiral HPLC and X-ray crystallography. These advancements not only facilitate rigorous structural elucidation but also enable detailed mechanistic studies to understand how these molecules interact with biological systems.

The future prospects for (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-am ine are vast and multifaceted. Ongoing research aims to explore its potential as an intermediate for more complex drug candidates or as a standalone therapeutic agent. Additionally, computational modeling techniques are being leveraged to predict new derivatives with enhanced properties using machine learning algorithms trained on large datasets of bioactive molecules. This interdisciplinary approach promises to accelerate the discovery process while maintaining high standards of chemical accuracy and biological relevance.

In conclusion,(CAS No.35019—66—0) represents a significant advancement in pharmaceutical chemistry,with its unique structural features offering unprecedented opportunities for therapeutic intervention.The meticulous synthesis,pharmacological evaluation,and mechanistic insights into this compound underscore its importance as both a research tool and a potential drug candidate.As our understanding of molecular interactions continues to evolve,compounds like((4s,5s)22dime thyl—44—pheny l—13—d ox an—55—am ine)are poised to play pivotal roles in shaping future therapeutic strategies across various disease domains.

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